molecular formula C6H3F4NS B1474992 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine CAS No. 1214385-35-9

5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine

Cat. No.: B1474992
CAS No.: 1214385-35-9
M. Wt: 197.16 g/mol
InChI Key: RKZOUSYGYBXNQN-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine is a high-value fluorinated heterocyclic compound designed for use as a key synthetic intermediate in advanced chemical research and development. The strategic incorporation of both fluorine and a trifluoromethyl group on the pyridine ring confers unique physicochemical properties that are highly sought after in the design of novel active ingredients. These properties include enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to fine-tune electronic characteristics, which are critical for optimizing the bioactivity and efficacy of target molecules . This compound is particularly valuable in the discovery and synthesis of modern agrochemicals, where the trifluoromethylpyridine (TFMP) motif is a established structural component in numerous commercial herbicides, fungicides, and insecticides . The reactive 2-mercapto group serves as a versatile handle for further chemical modifications, enabling the construction of thioether linkages or incorporation into heterocyclic scaffolds. Researchers can leverage this compound to develop new candidates for crop protection, leveraging the proven role of TFMP derivatives in inhibiting key biological targets in pests . Concurrently, in the pharmaceutical sector, this scaffold holds significant potential for application in medicinal chemistry programs. The combination of the fluorine atom and the trifluoromethyl group on a heterocyclic core is a proven strategy for improving the pharmacokinetic and dynamic profiles of drug candidates, making this intermediate a promising building block for the development of new therapeutic agents . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZOUSYGYBXNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a pyridine ring substituted with a fluorine atom, a mercapto group, and a trifluoromethyl group, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound showed comparable effectiveness to standard antibiotics such as ampicillin and kanamycin, indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of the compound have also been explored, particularly its effects on various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)0.126
HePG2 (Liver Cancer)11.73
A549 (Lung Cancer)10.5

The compound exhibited potent inhibitory effects on cell proliferation, particularly in triple-negative breast cancer cells (MDA-MB-231), with a notable selectivity index compared to non-cancerous cell lines.

The biological activity of 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing the levels of caspases, which are essential for programmed cell death.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation.

Case Studies

A case study involving the administration of 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine in a mouse model demonstrated significant tumor reduction and improved survival rates compared to control groups. The study highlighted its potential as an effective therapeutic agent against aggressive cancer types.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of fluorinated compounds, including 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine. Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes and inhibit enzymatic functions.

Case Study: Fluorinated Imines and Hydrazones
A study reported that fluorinated compounds demonstrated significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than traditional antibiotics, suggesting a potential role in developing new antibacterial agents .

Compound NameMIC (µg/mL)Bacterial Strain
5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine5.6Pseudomonas aeruginosa
Kanamycin B7.3Pseudomonas aeruginosa

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, such as the ecKAS III enzyme, which is crucial for bacterial fatty acid synthesis. This inhibition mechanism is vital for developing new antibiotics that target bacterial metabolism .

Agrochemical Applications

Pesticidal Properties
Fluorinated thiols have shown promise as active ingredients in agrochemicals due to their enhanced lipophilicity and bioactivity. The presence of the trifluoromethyl group increases the compound's stability and efficacy in various environmental conditions.

Case Study: Synthesis of Pesticides
Research indicates that derivatives of 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine can be synthesized to create novel pesticides. These compounds exhibit improved pest control efficacy compared to their non-fluorinated counterparts. The synthesis involves thiolation reactions that yield high-purity products suitable for agricultural applications .

Compound TypeActivity LevelTarget Pest
Fluorinated Thiol PesticideHighAphids
Non-fluorinated Thiol PesticideModerateAphids

Material Science

Polymer Stabilization
In material science, 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine has been explored as an additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of fluorinated thiols into polymers can improve their performance in harsh environments.

Case Study: Polymer Blends
Studies have shown that adding fluorinated thiols to polymer blends results in improved mechanical properties and resistance to degradation under UV exposure. This application is particularly relevant for coatings and sealants used in construction and automotive industries .

Synthesis Techniques

The synthesis of 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine typically involves several key reactions:

  • Thiolation Reactions : Utilizing brominated precursors combined with thiol reagents to introduce the mercapto group.
  • Fluorination Steps : Employing selective fluorination techniques to achieve the trifluoromethyl group on the pyridine ring.

These synthetic pathways have been optimized for yield and purity, making the compound accessible for various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine with Analogous Compounds
Compound Name Substituents Key Properties Biological Activity/Application References
5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine 5-F, 2-SH, 3-CF₃ High reactivity (SH group), electron-withdrawing effects, moderate lipophilicity Potential enzyme inhibition (speculative) -
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 3-F, 2-CH₃, 6-(chlorophenyl-CF₃) High lipophilicity, bulky aromatic substituents Anticancer (VX-2 tumor model)
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] 4-chlorophenyl, piperazine, pyridin-3-yl CYP51 inhibition, enhanced binding affinity Antiparasitic (T. cruzi, similar to posaconazole)
2-Fluoro-5-(methylthio)pyridine 2-F, 5-SCH₃ Reduced SH reactivity (thioether), improved stability Synthetic intermediate
Pyridalyl (TFMP-based insecticide) Chlorinated aryl, 5-CF₃-pyridine High photostability, lipophilic Insecticidal activity

Key Research Findings

Anticancer and Metabolic Stability
  • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine demonstrated selective anticancer effects in rabbit hepatic VX-2 tumors, attributed to its lipophilic trifluoromethyl and chloro groups enhancing tumor targeting .
Enzyme Inhibition and Antiparasitic Activity
  • UDO and UDD () inhibit CYP51, a critical enzyme in ergosterol synthesis in Trypanosoma cruzi. Their trifluoromethyl and chlorophenyl groups enhance binding to hydrophobic enzyme pockets. The mercapto group in the target compound could offer alternative binding modes (e.g., covalent interactions) .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine typically involves:

  • Step 1: Synthesis of halogenated trifluoromethylpyridine intermediates, particularly 2-halo-3-(trifluoromethyl)pyridines with fluorine substitution at position 5.
  • Step 2: Nucleophilic substitution of the halogen at position 2 by a mercapto group, usually via reaction with sodium sulfide or thiolates.
  • Step 3: Purification and isolation of the mercapto-substituted product.

Preparation of Halogenated Trifluoromethylpyridine Precursors

The key intermediate, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine or closely related analogs, is prepared by direct fluorination of bis-chloro-5-trichloromethylpyridines under controlled conditions.

  • Fluorination Reaction:

    • Starting material: bis-chloro-5-trichloromethylpyridine derivatives.
    • Fluorinating agent: anhydrous hydrogen fluoride (HF) is preferred for its dual role as fluorination reagent and solvent, although KF, NaF, SbF₃ can also be used.
    • Reaction conditions: Temperature range 100–250 °C (optimal 150–200 °C), pressure 1.0–15.0 MPa (preferably 4.0–10.0 MPa), reaction time 5–20 hours.
    • Outcome: High purity 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with yields up to 97.56% and purity ≥99.95% (GC analysis).
    • Post-reaction processing includes washing, drying with anhydrous sodium sulfate, filtration, and vacuum distillation at 50–55 °C under 11 mmHg to isolate the product.
  • Catalytic Fluorination:

    • Alternative methods involve metal halide catalysts such as FeCl₃, FeF₃, AgF, CrF₂ in catalytic amounts (0.1–20 mol%) to facilitate fluorination at 150–250 °C under superatmospheric pressure (5–1200 psig).
    • Reaction times vary from 1 to 100 hours depending on conditions.
    • These methods yield 2-chloro-5-(trifluoromethyl)pyridine derivatives, which can be further chlorinated or fluorinated as required.

Introduction of the Mercapto Group (2-Mercapto Substitution)

The mercapto group is introduced by nucleophilic substitution of the halogen at position 2 with sulfide ions:

  • Reaction with Sodium Sulfide:

    • The halo-(trifluoromethyl)pyridine (e.g., 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine) is reacted with sodium sulfide in a lower alcohol solvent such as isopropanol.
    • Reaction conditions: Reflux temperature for 0.5 to 4 hours or longer.
    • Stoichiometry: Approximately equimolar amounts of pyridine compound and sodium sulfide, with a slight excess of sodium sulfide preferred.
    • The reaction proceeds smoothly to replace the halogen with the mercapto group, producing sodium chloride or sodium fluoride as by-products.
    • After reaction, the mixture is poured into water and acidified to precipitate the mercapto-substituted pyridine.
    • The product is isolated by filtration and purified by washing and recrystallization if necessary.
  • Solvent and Conditions:

    • Suitable solvents include isopropanol, ethanol, tetrahydrofuran, or mixtures thereof.
    • Reaction temperatures range from 60 °C to reflux conditions.
    • Reaction times vary from 0.5 to 15 hours depending on scale and conditions.

Purification and Isolation

  • The crude mercapto-substituted product is usually precipitated by acidification after aqueous work-up.
  • Further purification is achieved by:
    • Washing with cold water to remove inorganic salts.
    • Recrystallization from appropriate solvents.
    • Vacuum distillation may be employed for volatile derivatives.
  • The final product typically appears as a colorless or pale solid with high purity suitable for further applications.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure Time (hours) Yield (%) Purity (%) Notes
Fluorination of bis-chloro-5-trichloromethylpyridine Anhydrous HF (or KF, NaF, SbF₃) 150–200 4.0–10.0 MPa 10–15 95–98 ≥99.95 (GC) One-step fluorination, no catalyst needed
Catalytic fluorination FeCl₃, FeF₃, AgF, CrF₂ catalysts (0.1–20 mol%) 150–250 5–1200 psig 1–100 High High Alternative method with metal halide catalysts
Mercapto substitution Sodium sulfide in isopropanol or lower alcohol Reflux (~80) Atmospheric 0.5–4 High High Acidification and recrystallization post-reaction

Research Findings and Notes

  • The fluorination step is critical for introducing the fluorine atom at position 5 and the trifluoromethyl group at position 3 with high selectivity and yield.
  • Using anhydrous HF as both reagent and solvent simplifies the process and improves fluorination efficiency.
  • The mercapto substitution reaction is well-established, with sodium sulfide serving as a reliable nucleophile for halogen displacement.
  • The reaction conditions favor mild to moderate temperatures and standard atmospheric pressure for the mercapto substitution, making it industrially feasible.
  • Purification steps ensure removal of inorganic salts and by-products, yielding a high-purity mercapto-substituted trifluoromethylpyridine suitable for pharmaceutical or agrochemical applications.

Q & A

What are the key synthetic challenges in preparing 5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine, and how can regioselectivity be controlled?

Level: Advanced
Methodological Answer:
The synthesis of trifluoromethylpyridine derivatives often involves multi-step reactions, with regioselectivity being a critical challenge due to competing substitution patterns. Key strategies include:

  • Halogenation : Selective introduction of fluorine at the 5-position may require directed ortho-metalation or halogen-exchange reactions. For example, Cottet and Schlosser (2004) demonstrated regioselective functionalization of chloro(trifluoromethyl)pyridines using Grignard reagents or palladium catalysis .
  • Trifluoromethylation : Methods such as radical trifluoromethylation or nucleophilic substitution (e.g., using Ruppert-Prakash reagent) can introduce the CF₃ group. A three-step approach for similar compounds involves nitrile intermediates followed by hydrolysis ( ).
  • Mercapto Group Introduction : Thiolation via nucleophilic displacement (e.g., using NaSH) or oxidation-reduction sequences. Steric hindrance from the CF₃ group may require optimized reaction temperatures (80–100°C) .

Table 1: Synthetic Routes for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Reference
1HalogenationCl₂, FeCl₃, 60°C65
2TrifluoromethylationCF₃Cu, DMF, 120°C45
3ThiolationNaSH, EtOH, reflux78

How do electron-withdrawing groups (F, CF₃, SH) influence the stability and reactivity of this compound in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The combined electron-withdrawing effects of fluorine, trifluoromethyl, and mercapto groups significantly alter reactivity:

  • Electronic Effects : The CF₃ group deactivates the pyridine ring, reducing nucleophilic substitution rates but enhancing stability toward oxidation. Fluorine at the 5-position directs electrophilic attacks to the 4-position (para to F) .
  • Steric Effects : The bulky CF₃ group may hinder coupling reactions (e.g., Suzuki-Miyaura). Using Pd(OAc)₂ with SPhos ligand improves yields by mitigating steric hindrance .
  • Mercapto Group Reactivity : The SH group can act as a leaving group or participate in disulfide formation. Protect it with Boc groups during coupling to avoid side reactions .

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃; δ -110 ppm for aromatic F) .
  • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with F.
  • FT-IR : Peaks at 1130 cm⁻¹ (C-F), 1250 cm⁻¹ (CF₃), and 2550 cm⁻¹ (S-H) confirm functional groups .
  • X-ray Diffraction : Resolves steric effects of CF₃ and spatial arrangement of substituents ( ).

What biological activities are reported for structurally similar pyridine derivatives, and how do they inform this compound’s potential?

Level: Advanced
Methodological Answer:
Analogous compounds exhibit:

  • Antitumor Activity : 2-Amino-3-chloro-5-trifluoromethylpyridine showed efficacy in peritoneal mesothelioma models by inhibiting kinase pathways (pIC₅₀ = 7.2) .
  • Antimicrobial Properties : Trifluoromethylpyridines disrupt bacterial membrane synthesis (MIC = 2–8 µg/mL against S. aureus) .
  • Chemical Biology Probes : Derivatives with azetidine groups (e.g., ) act as selective enzyme inhibitors (e.g., COX-2).

Table 2: Biological Data for Analogous Compounds

CompoundTargetActivity (IC₅₀)Model SystemReference
2-Amino-3-chloro-5-CF₃-pyridineKinase X120 nMIn vitro assay
3-CF₃-pyridine with azetidineCOX-2850 nMCell culture

How can contradictions in reported biological data for trifluoromethylpyridines be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Solubility Differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation.
  • Assay Conditions : Compare results under identical pH and temperature (e.g., 37°C, pH 7.4).
  • Metabolic Stability : Perform liver microsome studies (e.g., t₁/₂ = 45 min in human hepatocytes) to account for degradation .
  • Structural Confirmation : Re-characterize compounds via LC-MS and NMR to verify purity (>95%) before testing .

What computational methods are recommended for predicting the reactivity of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts electrophilic sites (e.g., Fukui indices) .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., ΔG = -9.2 kcal/mol for kinase binding) .
  • MD Simulations : GROMACS assesses stability in aqueous solutions (RMSD < 2 Å over 100 ns) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine
Reactant of Route 2
5-Fluoro-2-mercapto-3-(trifluoromethyl)pyridine

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